1-(5-chloro-2-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(5-Chloro-2-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its complex structure, which includes a chloro-substituted phenyl ring, a cyclohexyl group, and a pyrazolo[3,4-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core:
Substitution Reactions:
Cyclohexylamine Addition:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
Scaling up the reactions: with appropriate reactors and maintaining stringent control over reaction conditions.
Purification processes: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce any nitro or carbonyl groups present in derivatives of this compound.
Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
- 1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(5-chloro-2-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
These comparisons highlight the unique structural and functional aspects of 1-(5-chloro-2-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, making it a compound of significant interest in various research domains.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c1-12-7-8-13(19)9-16(12)24-18-15(10-22-24)17(20-11-21-18)23-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBHRYJDNAEKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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